molecular formula C10H14ClNO2 B3012787 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide CAS No. 2411294-21-6

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide

Cat. No.: B3012787
CAS No.: 2411294-21-6
M. Wt: 215.68
InChI Key: AJRDUOUZOPSKBV-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide is a chemical compound with the molecular formula C9H12ClNO2. It features a bicyclic structure with an oxabicyclo[3.2.1]octane core, which is a common motif in organic chemistry due to its rigidity and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide typically involves a [4+3] cycloaddition reaction. This reaction can be carried out using an oxyallyl intermediate generated from 1,3-dichloro-3-methylbutan-2-one with lithium perchlorate, diethyl ether, and triethylamine . The reaction conditions must be carefully controlled, with the temperature maintained between 10 and 15°C during the addition of sulfuryl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced to modify the bicyclic core.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a ketone or carboxylic acid group.

Scientific Research Applications

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(6-oxabicyclo[32

Properties

IUPAC Name

2-chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c11-5-9(13)12-6-10-3-1-2-8(4-10)14-7-10/h1-2,8H,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRDUOUZOPSKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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